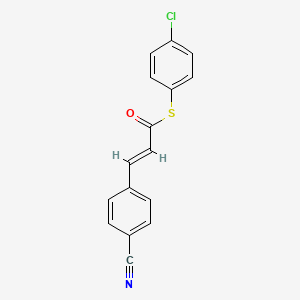![molecular formula C11H15NSi B2956497 2-[4-(Trimethylsilyl)phenyl]acetonitrile CAS No. 17983-41-4](/img/structure/B2956497.png)
2-[4-(Trimethylsilyl)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(Trimethylsilyl)phenyl]acetonitrile” is a chemical compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The compound contains a total of 28 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aliphatic) .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trimethylsilyl)phenyl]acetonitrile” is characterized by a trimethylsilyl group attached to a phenyl group and an acetonitrile group . It contains a total of 28 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, and 1 Nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-[4-(Trimethylsilyl)phenyl]acetonitrile” are not detailed in the resources, trimethylsilyl groups in general are known to be used as temporary protecting groups during chemical synthesis .Applications De Recherche Scientifique
Synthesis of 2-(2-Hydroxyphenyl)acetonitriles : This compound is used in a concise synthesis process involving the reaction of trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions. These synthesized compounds can be transformed into benzofuranones (Wu, Gao, Chen, & Zhou, 2014).
Formation of Thioethers : A method for the regioselective synthesis of thioether directly from phenyl N-sulfonamide utilizes trimethylsilyl iodide as a reducing agent in acetonitrile, offering a simple and metal-free process (Gondi, 2020).
Formation of 4,4'-Disubstituted 1,1'-Binaphthols : This is achieved through carbon-carbon bond insertion followed by an intramolecular aldol reaction and dehydration using benzyne derived from 2-(trimethylsilyl)phenyl triflate reacting with benzoylacetones in refluxing acetonitrile (Okuma et al., 2012).
Synthesis of Benzotriazoles : A facile synthesis of 1-alkyl benzotriazoles is achieved through azide-benzyne cycloaddition, using 2-(trimethylsilyl) phenyl triflate in acetonitrile, producing substituted benzotriazoles (Chandrasekhar, Seenaiah, Rao, & Reddy, 2008).
Synthesis of α-Glycosides : The compound is used in a process where phosphite derivative 1c in acetonitrile provides high glycosyl donor properties in the presence of catalytic amounts of trimethylsilyl trifluoromethanesulfonate (Martin & Schmidt, 1992).
Selective N-acetylation of Aromatic Amines : A method using acetonitrile as an acylating agent and in situ generated trimethylsilyl iodide as the catalyst under microwave heating conditions, selectively acetylates aromatic amines (Saikia, Hussain, Suri, & Pahari, 2016).
Safety and Hazards
Mécanisme D'action
- The compound “2-[4-(Trimethylsilyl)phenyl]acetonitrile” has a CAS number of 17983-41-4 .
- Its molecular formula is C11H15NSi .
- The molecular weight of the compound is 189.33 .
- The predicted density of the compound is 0.94±0.1 g/cm3 .
- The boiling point of the compound is 127-129 °C (at 5 Torr pressure) .
Propriétés
IUPAC Name |
2-(4-trimethylsilylphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)11-6-4-10(5-7-11)8-9-12/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCFYHLEANLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2956415.png)
![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)
![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)
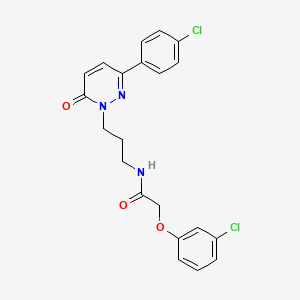
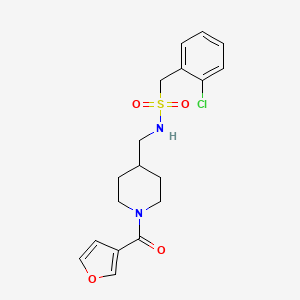
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)
![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)
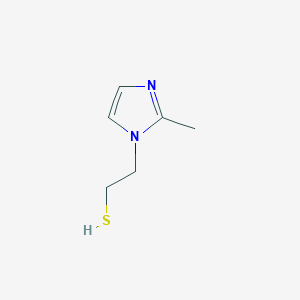
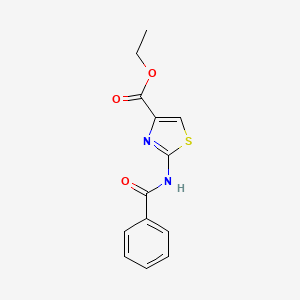
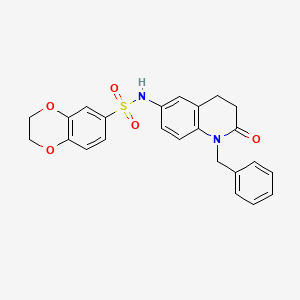
![4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2956431.png)
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2956435.png)
